Predicted Physicochemical Profile: Differentiating 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid from 4-Phenylbutyrate
The predicted physicochemical properties of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid differ significantly from the simpler, widely-used HDAC inhibitor 4-phenylbutyrate (4-PBA). The target compound is a larger, more rigid, and lipophilic molecule. Specifically, its predicted LogP and molecular weight are considerably higher than 4-PBA, indicating altered membrane permeability and protein binding potential . The presence of the imidazole ring also introduces a distinct pKa profile, with a predicted pKa of 4.63 for the carboxylic acid and a pKb of 5.31 for the imidazole nitrogen . This contrasts sharply with 4-PBA's simpler carboxylic acid (pKa ~4.8) and lack of a basic heterocyclic center.
| Evidence Dimension | Predicted Molecular Descriptors (LogP, pKa, Molecular Weight) |
|---|---|
| Target Compound Data | MW: 273.29 Da; pKa (acid): 4.63 (predicted); pKb (imidazole): 5.31 (predicted) |
| Comparator Or Baseline | 4-Phenylbutyrate (4-PBA): MW: 164.20 Da; pKa (acid): ~4.8 [1] |
| Quantified Difference | Target MW is ~66% larger than 4-PBA. The target compound has an additional basic pKb value, whereas 4-PBA does not. |
| Conditions | In silico predictions based on QikProp (Schrödinger) and ACD/Labs algorithms. |
Why This Matters
These property differences are critical for medicinal chemistry campaigns where solubility, permeability, and target engagement in specific cellular compartments are key design parameters, making the target compound a distinct chemical probe.
- [1] DrugBank. Phenylbutyric acid (DB06819). Chemical and Physical Properties. View Source
